molecular formula C16H21NO3 B13062445 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13062445
M. Wt: 275.34 g/mol
InChI Key: GHPUENVSRZQKTE-UHFFFAOYSA-N
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Description

2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS: 939761-80-5) is a spirocyclic compound featuring a benzyl-substituted nitrogen atom and an oxygen-containing ring system. Its molecular formula is C₁₆H₂₁NO₃, with a molecular weight of 275.35 g/mol . The hydrochloride salt form (CAS: 1227608-06-1) has a molecular weight of 311.81 g/mol and is stored at room temperature . The compound’s spiro architecture and carboxylic acid functionality make it a candidate for drug discovery, particularly in neurological targets due to structural similarities to GABA analogs .

Properties

IUPAC Name

2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-15(19)14-11-17(10-13-4-2-1-3-5-13)12-16(14)6-8-20-9-7-16/h1-5,14H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPUENVSRZQKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Spirocyclic Carbonitrile Intermediate

  • Starting Material: 1,4-dioxaspiro[4.5]decane-8-one.
  • Reagents: p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide.
  • Solvent: Mixed glycol dimethyl ether and ethanol.
  • Conditions: Reaction conducted initially at 0 °C, then warmed to 20 °C.
  • Yield: Approximately 75%.
  • Notes: The reaction involves nucleophilic addition to the ketone, forming a nitrile intermediate critical for subsequent alkylation.

Step 2: Alkylation to Introduce Side Chain

  • Reagents: 1-bromo-2-chloroethane under LDA base.
  • Solvent: Toluene.
  • Conditions: 0 to 20 °C over ~12.5 hours.
  • Yield: About 51%.
  • Notes: This step introduces a chloroethyl side chain, enabling later cyclization. The use of LDA ensures deprotonation and facilitates nucleophilic substitution.

Step 3: Reduction, Cyclization, and Ester Formation

  • Reagents: Raney nickel catalyst under hydrogen atmosphere, tert-butyl dicarbonyl anhydride.
  • Solvent: Methanol.
  • Conditions: 50 °C, 50 psi hydrogen pressure, 6 hours.
  • Outcome: Formation of a tert-butyl protected spirocyclic carboxylic acid ester.
  • Notes: Hydrogenation reduces nitrile to amine, which cyclizes intramolecularly. The tert-butyl ester protects the acid group for further manipulation.

Step 4: Deprotection to Yield Final Acid

  • Reagents: Pyridinium p-toluenesulfonate.
  • Solvent: Acetone and water mixture.
  • Conditions: 70 °C for 15 hours.
  • Yield: Approximately 55%.
  • Notes: Acidic deprotection removes the tert-butyl group, liberating the free carboxylic acid.

Summary Table of Key Preparation Parameters

Parameter Step 1 Step 2 Step 3 Step 4
Starting Material 1,4-dioxaspiro[4.5]decane-8-one Intermediate nitrile Chloroethyl nitrile Protected ester
Key Reagents p-methylsulfonylmethylisocyanitrile, KOtBu LDA, 1-bromo-2-chloroethane Raney Ni, H2, tert-butyl dicarbonyl anhydride Pyridinium p-toluenesulfonate
Solvent Glycol dimethyl ether + ethanol Toluene Methanol Acetone + water
Temperature (°C) 0–20 0–20 50 70
Reaction Time (h) 4 12.5 6 15
Yield (%) 74.8 50.8 Not specified 54.8

Research Findings and Industrial Considerations

  • The described synthetic route benefits from cheap and readily available raw materials , enabling cost-effective scale-up.
  • Reaction conditions are mild and controlled , minimizing side reactions and improving reproducibility.
  • The multi-step process allows for structural complexity via selective functional group transformations.
  • The use of tert-butyl protecting groups facilitates handling of reactive carboxylic acids during synthesis.
  • The overall yields are moderate to good , with potential for optimization in industrial settings.
  • Purification by silica gel chromatography is standard but may be replaced by crystallization for large-scale production.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Properties
This compound 939761-80-5 C₁₆H₂₁NO₃ 275.35 Benzyl, carboxylic acid - Room temperature stability
This compound hydrochloride 1227608-06-1 C₁₆H₂₂ClNO₃ 311.81 Benzyl, HCl salt - Enhanced solubility in polar solvents
2-tert-Butoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 1251021-24-5 C₁₄H₂₃NO₅ 285.34 tert-Butyl ester 95% Improved steric protection
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate 2028342-01-8 C₁₇H₂₃NO₃ 289.40 Methyl ester ≥95% Discontinued; esterified form
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 939761-67-8 C₁₃H₂₃NO₃ 241.33 Isobutyl group ≥95% Reduced steric bulk
8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1326808-80-3 C₂₃H₂₆N₂O₄ 394.47 Phenylacetyl, additional nitrogen - Dual spirocyclic pharmacophore

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • The benzyl group is critical for receptor binding but increases lipophilicity, necessitating salt forms for solubility .
    • Isobutyl substitution reduces molecular weight and may enhance blood-brain barrier penetration .
  • Synthetic Challenges : Spirocyclic systems require precise stereochemical control during ring closure, as seen in NMR-validated syntheses .

Q & A

Basic: What are the key synthetic pathways for 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization reactions using precursors such as 2-oxa-spiro[3.4]octane-1,3-dione or morpholine derivatives. For example, analogous spiro compounds are synthesized via condensation between carbonyl-containing intermediates and amine/benzothiazole derivatives under reflux conditions (e.g., acetonitrile or toluene at 80–100°C) . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states, reducing trial-and-error experimentation . Adjusting solvent polarity, temperature gradients, and catalyst loading (e.g., using pyrrolidine for amide bond formation) improves yield and selectivity .

Advanced: How do crystallographic data inform the conformational analysis of this compound?

Methodological Answer:
Single-crystal X-ray diffraction provides critical insights into bond lengths, angles, and torsion angles. For structurally similar compounds (e.g., 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one), crystallographic data reveal a monoclinic lattice (space group P21/c) with key parameters: a = 9.83 Å, b = 15.38 Å, c = 12.08 Å, and β = 108.7° . The spirocyclic core exhibits puckered conformations, influencing steric interactions and hydrogen-bonding networks. These data guide molecular docking studies or rationalize reactivity differences in stereoselective reactions.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects π→π* transitions in benzyl or aromatic moieties (λmax ~250–300 nm) .
  • NMR : ¹H/¹³C NMR resolves spirocyclic connectivity; for example, quaternary carbons in the spiro center appear as singlets near δ 70–90 ppm in ¹³C spectra .
  • LC-MS/HPLC : Validates purity (>97% by HPLC) and molecular weight (e.g., [M+H]+ at m/z ~290–340) .

Advanced: How can computational chemistry aid in predicting the reactivity of this spirocyclic compound in novel reactions?

Methodological Answer:
Density functional theory (DFT) calculations predict transition states and activation energies for ring-opening or functionalization reactions. For example, ICReDD’s workflow combines quantum chemical reaction path searches with experimental feedback to optimize conditions for spirocycle derivatization . Machine learning models trained on analogous compounds (e.g., benzothiazole-spiro hybrids) can forecast regioselectivity in electrophilic substitutions or stability under acidic/basic conditions .

Basic: What are the challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:
Spirocyclic compounds often require chiral auxiliaries or catalysts. For example, (R)-4-benzyloxazolidine-2-thione (CAS 190970-58-2) has been used to induce asymmetry in related syntheses . Chiral HPLC with columns like Chromolith® or Purospher® STAR (C18 phase) separates enantiomers, while polarimetric analysis quantifies optical rotation . Racemization risks arise during acidic workups; thus, mild conditions (pH 6–7) and low temperatures (<0°C) are recommended .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often stem from assay variability (e.g., cell permeability, enzyme isoforms). Systematic meta-analyses should:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and buffer conditions (pH 7.4, 37°C) .
  • Validate Targets : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Compare Structural Analogs : For example, spirocyclic derivatives with substituted benzyl groups (e.g., 4-fluorobenzyl) may show divergent IC50 values due to steric effects .
  • Leverage Computational Models : Molecular dynamics simulations explain activity differences by analyzing ligand-protein conformational stability .

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